4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid
Description
Chemical Structure: 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position of a phenyl ring and two ketone groups at the 2- and 4-positions of the butyric acid chain.
Molecular Formula: C₁₅H₁₈N₂O₆
Molecular Weight: 334.31 g/mol
Key Features:
- Boc Protection: The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.
- Dioxo Functionality: The 2,4-diketone moiety enables keto-enol tautomerism, influencing reactivity in nucleophilic additions or cyclization reactions.
- Carboxylic Acid: The free acid group allows for further derivatization, such as esterification or amide coupling.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWXTPWJDPCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition and Aldol Condensation
A foundational approach involves the condensation of Boc-protected aminobenzaldehyde derivatives with β-keto esters. For instance, 4-(Boc-amino)benzaldehyde reacts with ethyl acetoacetate in the presence of a catalytic base (e.g., piperidine) to form a β-diketone intermediate. This method mirrors the synthesis of 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester reported in patent CN102115450A. The reaction proceeds via nucleophilic attack of the enolate from ethyl acetoacetate on the aldehyde, followed by dehydration:
$$
\text{4-(Boc-amino)benzaldehyde} + \text{ethyl acetoacetate} \xrightarrow{\text{piperidine}} \text{Intermediate 1 (β-diketone ester)} \xrightarrow{\text{acid hydrolysis}} \text{Target compound}
$$
Critical parameters include:
- Solvent selection : Ethanol or methanol optimizes solubility and reaction kinetics.
- Catalyst loading : Piperidine at 10–30 mol% relative to the aldehyde ensures efficient enolate formation.
- Temperature : Reactions typically proceed at 60–80°C to accelerate condensation without Boc-group degradation.
Michael Addition for β-Diketone Formation
An alternative route employs Michael addition using Boc-protected aminophenylacetyl chloride and malonate esters . This method, adapted from strategies in US9963423B2, generates the β-diketone via a conjugate addition-oxidation sequence:
- Michael addition :
$$
\text{Boc-protected aminophenylacetyl chloride} + \text{dimethyl malonate} \xrightarrow{\text{base}} \text{adduct intermediate}
$$ - Oxidation : The adduct undergoes oxidative cleavage (e.g., ozonolysis or KMnO₄) to install the 2,4-dioxo moiety.
This method avoids harsh acidic conditions, preserving the Boc group. Yields depend on the oxidation step’s efficiency, with ozonolysis in aqueous media reported to achieve >70% conversion.
Oxidation Strategies for β-Diketone Installation
Ozonolysis of Methylene Precursors
Patent US9963423B2 highlights ozonolysis as a key step for converting methylene groups to diketones. For 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid, a precursor with a central methylene group (e.g., 4-(Boc-amino)phenylitaconic anhydride ) is treated with ozone in water:
$$
\text{4-(Boc-amino)phenylitaconic anhydride} \xrightarrow{\text{O}3, \text{H}2\text{O}} \text{this compound}
$$
Advantages :
Limitations :
Transition Metal-Catalyzed Oxidation
Palladium or ruthenium catalysts enable selective oxidation of alcohol or ketone intermediates. For example, 4-(Boc-amino)phenyl-3-hydroxybutyric acid is oxidized using RuCl₃/NaIO₄ to yield the β-diketone:
$$
\text{3-hydroxybutyric acid derivative} \xrightarrow{\text{RuCl}3, \text{NaIO}4} \text{2,4-dioxo product}
$$
This method, though less common, offers scalability for industrial applications.
Boc Protection-Deprotection Dynamics
Stability Under Synthetic Conditions
The Boc group’s stability dictates reagent compatibility:
Final Deprotection (If Required)
While the target compound retains the Boc group, subsequent deprotection uses TFA/dichloromethane (1:1) to yield the free amine:
$$
\text{this compound} \xrightarrow{\text{TFA}} \text{4-(4-Amino-phenyl)-2,4-dioxo-butyric acid}
$$
Industrial-Scale Considerations
Cost-Effective Raw Materials
Process Optimization
- Batch vs. continuous flow : Continuous flow reactors enhance ozonolysis efficiency.
- Crystallization protocols : Methanol/water mixtures yield high-purity crystals (purity >99%, melting point 203–206°C).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid can undergo several types of chemical reactions, including:
Oxidation: The dioxobutyric acid moiety can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the dioxobutyric acid moiety can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Delivery Systems
One of the prominent applications of 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is in the development of oral delivery agents for therapeutic proteins. Research has demonstrated that derivatives of this compound can enhance the absorption of recombinant human growth hormone (rhGH) when administered orally. In a study involving rats and primates, it was shown that specific structural modifications could lead to significant improvements in bioavailability, making these compounds promising candidates for oral protein delivery systems .
Therapeutic Development
The compound's structure allows it to interact effectively with biological systems, which has implications for drug design. For example, studies have indicated that modifications of the compound can lead to novel therapeutic agents targeting specific diseases. Its derivatives have been investigated for their potential to inhibit various biological pathways involved in disease processes, such as cancer and infectious diseases .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. It has been utilized to explore the kinetics of enzyme-catalyzed reactions and the mechanisms by which amino acids are metabolized in living organisms. The compound's ability to act as a substrate for key enzymes highlights its utility in understanding metabolic processes .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The dioxobutyric acid moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid but differ in substituents, functional groups, or applications.
Substituent Variations on the Phenyl Ring
4-(4-Methoxy-phenyl)-2,4-dioxo-butyric acid
- Molecular Formula : C₁₁H₁₀O₅
- Molecular Weight : 222.19 g/mol
- Key Differences: Replaces the Boc-amino group with a methoxy (-OCH₃) group. Higher polarity due to the methoxy substituent, improving water solubility compared to Boc-protected analogs. Applications: Used in UV-curable resins due to its photoactive diketone structure .
4-(3,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester
- Molecular Formula : C₁₂H₁₀Cl₂O₄
- Molecular Weight : 289.12 g/mol
- Key Differences :
4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester
Functional Group Variations
Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid
- Molecular Formula: C₁₅H₁₉BrNO₄
- Molecular Weight : 357.22 g/mol
- Key Differences :
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
- Molecular Formula: C₁₅H₁₄BrNO₃S
- Molecular Weight : 368.25 g/mol
- Key Differences: Incorporates a thiophene-methylamino group, enabling metal coordination.
Ester vs. Acid Derivatives
Physicochemical Properties
| Property | This compound | 4-(4-Methoxy-phenyl)-2,4-dioxo-butyric acid | 4-(3,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester |
|---|---|---|---|
| Density (g/cm³) | 1.25–1.35 (Predicted) | 1.309 | 1.45 |
| Boiling Point (°C) | 400–420 (Predicted) | 417.8 | 380–400 |
| pKa | 2.1 (carboxylic acid) | 2.1 | N/A (ester) |
Biological Activity
4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic pathways, interactions with enzymes, and implications in drug discovery.
Chemical Structure and Properties
This compound features a butyric acid backbone with two ketone groups and a Boc-protected amine. Its molecular formula is and it has a molecular weight of approximately 251.26 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for biological applications.
Metabolic Pathways
The compound is involved in several metabolic pathways, particularly in the context of amino acid metabolism. It is a substrate for kynurenine/alpha-aminoadipate aminotransferase, an enzyme that catalyzes the transamination reactions essential for the synthesis of various metabolites from L-kynurenine and oxoglutaric acid .
Key Enzymatic Reactions
The primary reaction involving this compound can be summarized as follows:
This reaction highlights the role of this compound in tryptophan metabolism, which is crucial for neurotransmitter synthesis and energy metabolism .
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures can scavenge free radicals, potentially protecting cells from oxidative stress.
- Modulation of Enzyme Activity : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses .
- Potential Drug Delivery Applications : The structure of this compound allows it to enhance the absorption of therapeutic agents such as recombinant human growth hormone (rhGH), indicating its potential as a delivery vehicle for biologically active molecules .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Growth Hormone Delivery : A study demonstrated that N-acetylated variants of aromatic amino acids could effectively promote the absorption of rhGH in vivo. While not directly tested on this compound, the findings suggest similar compounds may enhance oral bioavailability through improved gastrointestinal absorption mechanisms .
- Inhibition Studies : In vitro assays have shown that derivatives can inhibit specific enzyme activities linked to metabolic disorders. This inhibition can lead to decreased levels of metabolites associated with diseases such as diabetes and obesity .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Enzyme Modulation | Alters activity of metabolic enzymes | |
| Drug Delivery Enhancement | Improves absorption of therapeutic agents |
Table 2: Enzymatic Interactions
| Enzyme Name | Function | Role in Metabolism |
|---|---|---|
| Kynurenine/alpha-aminoadipate aminotransferase | Transaminates L-kynurenine to form metabolites | Tryptophan metabolism |
| Aspartate aminotransferase | Transfers nitrogenous groups | Amino acid metabolism |
Q & A
Q. What are the critical steps in synthesizing 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid, and how are intermediates characterized?
The synthesis typically involves a multi-step process:
Protection of the amino group : The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during subsequent reactions. This step often employs Boc-anhydride in the presence of a base like triethylamine .
Formation of the dioxo-butyric acid backbone : A ketone or diketone intermediate is generated via oxidation or coupling reactions. For example, β-keto acid derivatives can be synthesized using Claisen condensation or malonic ester synthesis .
Deprotection and purification : The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by purification via column chromatography or recrystallization .
Q. Characterization Methods :
Q. How do researchers ensure the stability of this compound during storage?
- Storage conditions : The compound is stored at -20°C in a desiccator to prevent hydrolysis of the Boc group or degradation of the diketone moiety.
- Stability monitoring : Periodic HPLC analysis detects decomposition products (e.g., free amine or oxidized derivatives).
- Solvent selection : Avoid protic solvents (e.g., water, alcohols) to minimize unwanted reactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data for this compound across different assays?
Discrepancies may arise from:
- Impurity interference : Trace solvents or side products can affect assay results. Use preparative HPLC to isolate high-purity batches and retest .
- Solvent effects : Dimethyl sulfoxide (DMSO) may alter compound aggregation. Test multiple solvent systems (e.g., DMSO, acetonitrile) and ensure final concentrations are <1% (v/v) .
- Assay specificity : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for functional inhibition) .
Q. How does the Boc group influence the compound’s reactivity in metal-binding studies?
The Boc group:
- Steric hindrance : Shields the amino group, reducing nonspecific metal coordination.
- pH sensitivity : Removable under acidic conditions, enabling controlled exposure of the amine for site-specific metal binding (e.g., in catalytic studies).
- Spectroscopic validation : Use FT-IR or X-ray crystallography to confirm metal-ligand interactions after deprotection .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Software like AutoDock Vina models binding poses in active sites.
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS).
- Pharmacophore mapping : Identify critical functional groups (e.g., diketone for chelation, Boc-protected amine for solubility) .
Q. Example Simulation Parameters :
| Software | Force Field | Solvent Model | Simulation Time |
|---|---|---|---|
| GROMACS | CHARMM36 | TIP3P | 100 ns |
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of synthesis?
- Optimize reaction conditions : Adjust temperature (e.g., 0°C to room temperature), catalyst loading (e.g., Pd/C for cross-coupling), or solvent polarity (e.g., THF vs. DMF) .
- Quench side reactions : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.
- Scale-up considerations : Use flow chemistry for better heat and mass transfer .
Q. What analytical techniques differentiate between keto-enol tautomers in this compound?
Q. Data Reproducibility and Validation
Q. How to validate the compound’s role in inhibiting specific enzymatic pathways?
- Negative controls : Use structurally similar analogs lacking the diketone or Boc group.
- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots.
- In-cell validation : CRISPR knockouts of target enzymes confirm on-mechanism activity .
Q. Why might spectral data (NMR/MS) vary between research groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
